Ethyl 3-(benzyloxy)-2,2-difluoropropanoate
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Overview
Description
Ethyl 3-(benzyloxy)-2,2-difluoropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process offers advantages such as higher yields, reduced reaction times, and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted esters or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 3-(benzyloxy)-2,2-difluoropropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzyloxy-3,3-difluoropropenoate: Similar structure but with a double bond in the propanoate moiety.
Ethyl 3-(benzyloxy)-2-fluoropropanoate: Contains only one fluorine atom.
Ethyl 3-(benzyloxy)-2,2-dichloropropanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
Ethyl 3-(benzyloxy)-2,2-difluoropropanoate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it particularly useful in medicinal chemistry.
Properties
Molecular Formula |
C12H14F2O3 |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-17-11(15)12(13,14)9-16-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
QVIYINAPYRBYPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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